molecular formula C10H8N2OS B12999757 (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone

Cat. No.: B12999757
M. Wt: 204.25 g/mol
InChI Key: PYZDOOQBDCYVPE-UHFFFAOYSA-N
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Description

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone is an organic compound that features a thiophene ring substituted with an amino group at the 2-position and a pyridine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic acid derivative. One common method involves the use of Grignard reagents, where the thiophene derivative is reacted with a pyridine aldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone is unique due to its specific combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

(2-aminothiophen-3-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C10H8N2OS/c11-10-8(3-6-14-10)9(13)7-1-4-12-5-2-7/h1-6H,11H2

InChI Key

PYZDOOQBDCYVPE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)C2=C(SC=C2)N

Origin of Product

United States

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